3-(3-methoxyphenyl)thiophene-2-carboxylic acid
Overview
Description
3-(3-methoxyphenyl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .
Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(3-methoxyphenyl)thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The methoxy group and thiophene ring contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-thiophenecarboxylic acid: Similar structure but lacks the methoxyphenyl group.
3-(3-Methoxyphenyl)propionic acid: Contains a methoxyphenyl group but differs in the carboxylic acid position.
Uniqueness
3-(3-methoxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both the methoxyphenyl group and the thiophene ring, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C12H10O3S |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c1-15-9-4-2-3-8(7-9)10-5-6-16-11(10)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
BEJHIXDPKAPBSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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